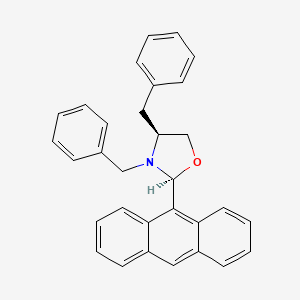![molecular formula C12H24O2Si B12608293 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 651325-36-9](/img/structure/B12608293.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hexa-2,4-dien-1-ol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, anhydrous conditions.
Reduction: LiAlH4, NaBH4, dry ether or tetrahydrofuran.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted silyl ethers.
Aplicaciones Científicas De Investigación
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing for selective reactions at other sites.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Mecanismo De Acción
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-1-(hydroxymethyl)-3-methyl-7-oxabicyclo[2.2.1]heptan-2-one
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-(4,5-dihydro-2-furanyl)-1-[(Z)-2-(4-methoxyphenoxy)ethenyl]-3-methyl-3-(phenylsulfanyl)-7-oxabicyclo[2.2.1]heptan-2-ol
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the silyl group offers protection while allowing for selective reactions at other sites. This makes it a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules .
Propiedades
Número CAS |
651325-36-9 |
|---|---|
Fórmula molecular |
C12H24O2Si |
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-9,13H,10-11H2,1-5H3 |
Clave InChI |
KVQLWZASJFVBSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC=CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


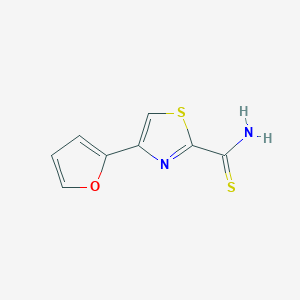
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
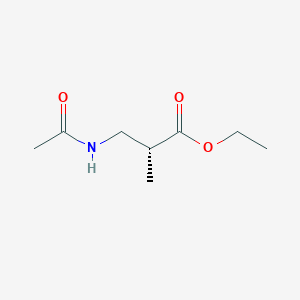
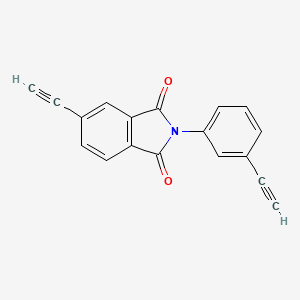
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
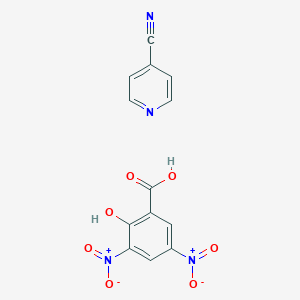
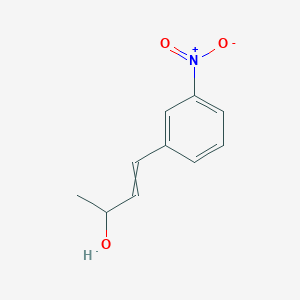
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
